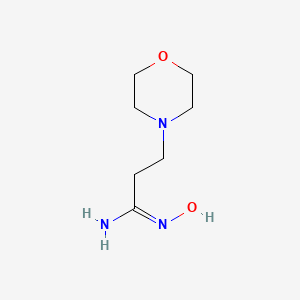
3-(Morfolin-4-il)propionamidoxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-yl)propionamidoxime is an organic compound characterized by the presence of a morpholine ring attached to a propionamidoxime moiety
Aplicaciones Científicas De Investigación
3-(Morpholin-4-yl)propionamidoxime has several applications in scientific research:
Antibacterial and Antifungal Properties: Complexes of this compound with metals like copper and nickel have shown significant antibacterial and antifungal activities.
Antiradical Properties: The compound exhibits antiradical properties, making it useful in studies related to oxidative stress and related biological processes.
Mecanismo De Acción
Target of Action
The primary target of 3-(Morpholin-4-yl)propionamidoxime is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
3-(Morpholin-4-yl)propionamidoxime interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved by the compound binding to the ATP-binding site of the kinase .
Biochemical Pathways
The biochemical pathways affected by 3-(Morpholin-4-yl)propionamidoxime are those involving LRRK2. LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, 3-(Morpholin-4-yl)propionamidoxime can potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 3-(Morpholin-4-yl)propionamidoxime’s action are primarily related to its inhibition of LRRK2. This can potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity, such as those seen in Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propionamidoxime typically involves the reaction of morpholine with an appropriate precursor. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3-(Morpholin-4-yl)propionamidoxime are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reactants, and optimizing reaction conditions for maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholin-4-yl)propionamidoxime undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic sulfonyl chlorides in the presence of triethylamine to form 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Aromatic Sulfonyl Chlorides: Used in substitution reactions to form sulfonate derivatives.
Bases: Triethylamine is commonly used to facilitate reactions.
Major Products Formed
Sulfonate Derivatives: Formed from reactions with aromatic sulfonyl chlorides.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
β-Aminopropionamidoxime Derivatives: These compounds share a similar amidoxime moiety and have been studied for their antidiabetic properties.
Uniqueness
3-(Morpholin-4-yl)propionamidoxime is unique due to its combination of a morpholine ring and a propionamidoxime moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N'-hydroxy-3-morpholin-4-ylpropanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYEKAPTYTGAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)



![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)


![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)


![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)

